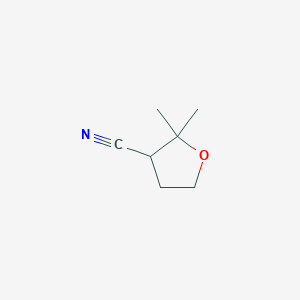
2,3-Difluorobenzene-1-sulfonamide
説明
“2,3-Difluorobenzene-1-sulfonamide” is a type of sulfonamide . It is an organic compound containing a sulfonamide group that is S-linked to a benzene ring . The CAS number for this compound is 1133122-99-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula for “this compound” is C6H5F2NO2S . This compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
科学的研究の応用
Synthesis and Polymerization
A Convenient Synthesis of High-Purity 1-Chloro-2,6-difluorobenzene A preparation technique for high-purity 1-chloro-2,6-difluorobenzene, utilizing 2,3-difluorobenzene-1-sulfonamide as a key intermediate, has been developed. This substance is crucial for synthesizing active ingredients used in agricultural and pharmaceutical sectors. The use of sulfonyl chloride ensures the isolation of the desired isomer without contamination, highlighting the compound's importance in synthesis processes (Moore, 2003).
Poly(arylene ether)s Derived from N-alkyl-N-phenyl-3,5-difluorobenzene Sulfonamides This study explores the polymerization of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides, revealing the influence of alkyl chain length on the thermal properties of the resulting poly(arylene ether)s. These polymers exhibit a range of glass transition temperatures and moderate thermal stability, indicating their potential in various applications (Andrejevic, Schmitz, & Fossum, 2015).
Anticancer Activity and Medicinal Chemistry
Anticancer Activity of Sulfonamide-Azobenzene Platinum(II) Complexes Research on platinum(II) complexes containing sulfonamide-azobenzene ligands reveals significant anticancer activity in cisplatin-resistant ovarian cancer cells. These findings are pivotal, as they suggest the potential of such complexes in overcoming drug resistance in cancer treatment (Samper et al., 2017).
Material Science and Engineering
Utilization of N,N-diethyl-3,5-difluorobenzene Sulfonamide in Poly(arylene ether)s N,N-diethyl-3,5-difluorobenzene sulfonamide has been used to synthesize poly(arylene ether)s with pendant diethyl sulfonamide groups. The study emphasizes the potential of these polymers in material science due to their moderate thermal stability and diverse glass transition temperatures, indicating the adaptability of this compound derivatives in advanced material applications (Selhorst & Fossum, 2013).
作用機序
Target of Action
The primary target of 2,3-Difluorobenzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that sulfonamides, the class of compounds to which this compound belongs, often work by inhibiting the function of their target proteins . In the case of Carbonic Anhydrase 2, this could potentially disrupt the balance of carbon dioxide and bicarbonate in the body, leading to a variety of downstream effects.
Biochemical Pathways
Given its target, it is likely that it impacts pathways involving carbon dioxide and bicarbonate transport and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH and temperature can impact the compound’s stability and its interaction with its target . Additionally, the presence of other compounds can influence its efficacy through competitive or noncompetitive inhibition.
生化学分析
Biochemical Properties
Sulfonamides, such as 2,3-Difluorobenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These activities allow them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Mechanism
Sulfonamides are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .
特性
IUPAC Name |
2,3-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBWMAAYLWUXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1133122-99-2 | |
| Record name | 2,3-difluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
![[4-(Methoxymethyl)phenyl]acetonitrile](/img/structure/B3375614.png)
![3-cyclopropyl-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375628.png)

![6-ethyl-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3375634.png)
![2-{[5-(Methylethyl)isoxazol-3-yl]methoxy}ethylamine](/img/structure/B3375636.png)

![N-[4-chloro-2-methyl-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B3375640.png)
![Propane, 1-bromo-3-[(1-methylethyl)thio]-](/img/structure/B3375654.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol](/img/structure/B3375661.png)

![4-[(2,4-Dichlorophenyl)methoxy]-3-methoxybenzoic acid](/img/structure/B3375693.png)